![molecular formula C24H17ClFN5O3 B2401384 N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1357821-59-0](/img/structure/B2401384.png)
N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H17ClFN5O3 and its molecular weight is 477.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a derivative within the class of triazoloquinoxaline. These compounds are synthesized through various chemical reactions involving amino acid derivatives and triazoloquinoxaline moieties. The reactions typically involve coupling methods such as DCC coupling and azide coupling, leading to the formation of these complex structures in moderate to good yields (Fathalla, 2015).
Pharmacological Applications
- Some derivatives of triazoloquinoxaline have been studied for their positive inotropic activity, which is the ability to increase the force of heart muscle contraction. These derivatives have been tested on isolated rabbit heart preparations, showing favorable activity compared to standard drugs such as milrinone. In these studies, certain compounds demonstrated significant increases in left atrium stroke volume, indicating their potential as cardiovascular agents (Wu et al., 2012), (Zhang et al., 2008).
Anticancer Properties
- Triazoloquinoxaline derivatives have also been explored for their anticancer activity. New series of these derivatives have shown promising results against certain cancer cell lines, such as human neuroblastoma and colon carcinoma cells. These findings suggest the potential of triazoloquinoxaline derivatives in oncology, particularly in targeting specific types of cancer cells (Reddy et al., 2015).
Antimicrobial and Antifungal Properties
- Various triazoloquinoxaline derivatives have demonstrated antimicrobial and antifungal properties. These compounds have been synthesized and tested against a range of bacteria and fungi, with some showing potent antibacterial activity compared to standard treatments. This highlights the potential of these compounds in treating infections and combating resistant strains of microorganisms (Badran et al., 2003).
Anticonvulsant and Antidepressant Potential
- Research on triazoloquinoxaline derivatives has also indicated their potential as anticonvulsant and antidepressant agents. Some compounds in this class have shown significant activity in reducing symptoms of depression in animal models, as well as binding avidly to specific adenosine receptors. This suggests a potential therapeutic application in neuropsychiatric disorders (Sarges et al., 1990).
Mécanisme D'action
Target of Action
The compound belongs to the class of triazoles and quinoxalines . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Quinoxaline derivatives have been evaluated for their DNA intercalation activities as anticancer agents .
Biochemical Pathways
Triazole and quinoxaline derivatives have been found to interact with dna and have potential anticancer activities .
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index .
Result of Action
Triazole and quinoxaline derivatives have been found to have potential anticancer activities .
Action Environment
The synthesis and pharmacological activities of triazole derivatives have been studied extensively .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN5O3/c25-18-6-2-1-5-15(18)13-27-21(32)14-30-24(33)31-20-8-4-3-7-19(20)28-23(22(31)29-30)34-17-11-9-16(26)10-12-17/h1-12H,13-14H2,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTBUXXTIZZEHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
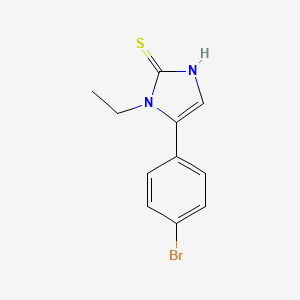
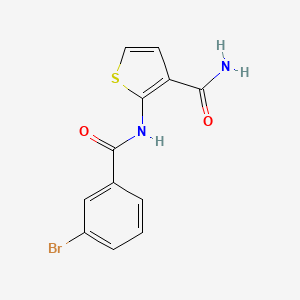
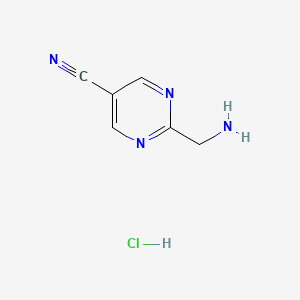
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)
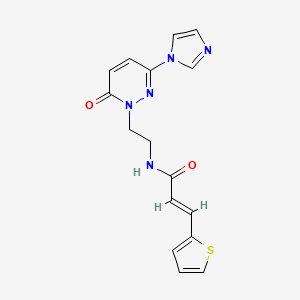
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2401310.png)
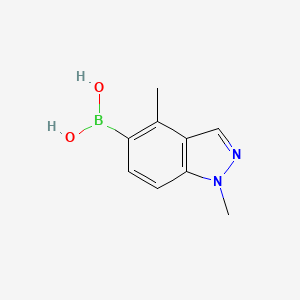
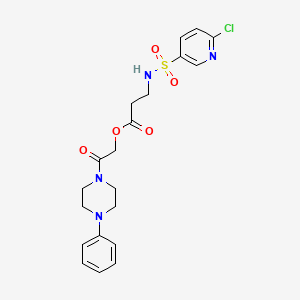

![[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2401320.png)
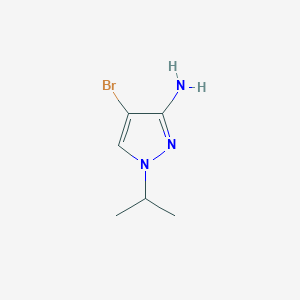
![2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride](/img/structure/B2401322.png)
